molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No. B087193
CAS RN: 1074-15-3
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
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Patent
US03957787

Procedure details

To 550.0 g of o-bromophenethyl alcohol, while stirring, is added, dropwise, 375.0 g of phosphorus tribromide. After stirring for three hours at room temperature, the reaction mixture is heated on a steam bath for three hours and then poured into 6 kg of crushed ice. The mixture is extracted with three 600 and two 200 ml portions of ether. The ether extracts are washed, dried, concentrated, and the residue is distilled to give 531.0 g of o-bromophenethyl bromide, bp. about 86°-88° (0.9mm), nD26 1.5922.
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5]O.P(Br)(Br)[Br:12]>>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5][Br:12]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
BrC1=C(CCO)C=CC=C1
Step Two
Name
Quantity
375 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
ice
Quantity
6 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated on a steam bath for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with three 600 and two 200 ml portions of ether
WASH
Type
WASH
Details
The ether extracts are washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(CCBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 531 g
YIELD: CALCULATEDPERCENTYIELD 145.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.